molecular formula C18H12N2OS2 B5057679 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide

Cat. No. B5057679
M. Wt: 336.4 g/mol
InChI Key: UEQSJQCQYPVLAW-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole is a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products . It has been studied for its potential as an optical material and for its biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide” is likely to be complex due to the presence of the benzothiazole moiety. The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, in a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Future Directions

The future directions for research on “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide” and other benzothiazole derivatives could include further exploration of their synthesis, characterization, and potential biological activities. In particular, the development of new methods for the synthesis of benzothiazole-based bioactive compounds is an area of ongoing research .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17(16-6-3-11-22-16)19-13-9-7-12(8-10-13)18-20-14-4-1-2-5-15(14)23-18/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQSJQCQYPVLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide

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